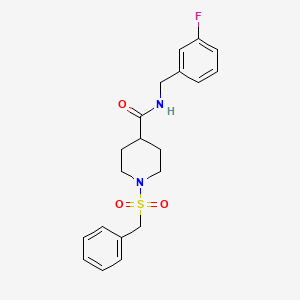

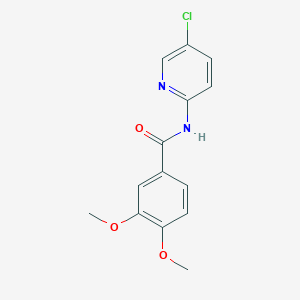

![molecular formula C19H22N4OS B5524824 2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,3-benzothiazole](/img/structure/B5524824.png)

2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related benzothiazole derivatives often involves complex reactions, including cyclization and substitution. For instance, a series of benzothiazole and imidazole derivatives were synthesized to explore their antimicrobial activities, utilizing various starting materials and reaction conditions that highlight the compound's synthetic versatility and the potential for generating diverse structural analogs (R. Ramachandran et al., 2011).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including those similar to the compound , has been elucidated through crystallographic studies. These studies reveal critical details about the planarity of the benzothiazol and imidazol rings and the conformation of the piperidin ring, providing insights into the molecular geometry and electronic structure that may influence the compound's reactivity and interaction with biological targets (S. Ö. Yıldırım et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of benzothiazole derivatives encompasses a wide range of reactions, including cycloadditions, substitutions, and de-alkylation reactions. These reactions contribute to the functional versatility of the compound, allowing for the synthesis of various analogs with potential biological activities. For example, an unusual de-alkylation reaction was explored, producing 2-(1-piperidinyl)-1,3-benzothiazole as a key intermediate (R. G. Álvarez et al., 2005).

Physical Properties Analysis

While specific details on the physical properties of "2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,3-benzothiazole" are scarce, related research on benzothiazole derivatives provides insight into their physical characteristics, such as solubility, melting points, and crystalline forms. These properties are crucial for understanding the compound's behavior in different solvents and conditions, impacting its application in research and drug development.

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives, including their reactivity, stability, and interaction with other molecules, are central to their application in medicinal chemistry and material science. Studies on similar compounds reveal the influence of substituents on their electronic structure, which in turn affects their reactivity and potential as therapeutic agents or functional materials (A. Farag et al., 1996).

Aplicaciones Científicas De Investigación

Antimicrobial Activities

Research has demonstrated the antimicrobial efficacy of various benzothiazole derivatives, including those structurally related to 2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,3-benzothiazole. Patel, Agravat, and Shaikh (2011) synthesized 2-amino substituted benzothiazoles that showed variable and modest activity against investigated strains of bacteria and fungi, highlighting the potential of benzothiazole derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Corrosion Inhibition

Yadav et al. (2016) investigated the inhibition efficiency of synthesized benzimidazole derivatives, including structures related to the compound of interest, on the corrosion of N80 steel in hydrochloric acid. Their findings suggest the potential application of these compounds as corrosion inhibitors, which could be relevant to industrial maintenance and the preservation of metal structures (Yadav et al., 2016).

Antitumor Properties

Bradshaw et al. (2002) explored the antitumor properties of novel 2-(4-aminophenyl)benzothiazoles, indicating the potential of such compounds, including derivatives similar to 2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,3-benzothiazole, in cancer treatment. These benzothiazoles show highly selective and potent antitumor properties, underlining their significance in the development of new anticancer therapies (Bradshaw et al., 2002).

Synthesis and Structural Analysis

The crystal structure of N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, closely related to the compound of interest, was determined by Yıldırım et al. (2006), offering insights into the molecular configuration that could inform further research and development of benzothiazole derivatives (Yıldırım et al., 2006).

Novel Synthesis Approaches

Shibuya et al. (2018) discovered an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase, which includes structural elements similar to 2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,3-benzothiazole. This indicates a potential application in treating diseases involving ACAT-1 overexpression, showcasing the versatility of benzothiazole derivatives in pharmaceutical development (Shibuya et al., 2018).

Mecanismo De Acción

The mechanism of action of imidazole compounds is diverse and depends on their chemical structure and the biological target. For instance, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Imidazole compounds can cause severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

The future directions of imidazole research are vast due to its broad range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .

Propiedades

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-1-[3-(1-methylimidazol-2-yl)piperidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4OS/c1-22-12-10-20-19(22)14-5-4-11-23(13-14)18(24)9-8-17-21-15-6-2-3-7-16(15)25-17/h2-3,6-7,10,12,14H,4-5,8-9,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGIIEHANDETTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CCCN(C2)C(=O)CCC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,7-trimethyl-8-[(2-pyridinylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5524758.png)

![2-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5524765.png)

![2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B5524773.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5524784.png)

![methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5524797.png)

![1-(4-methylphenyl)-4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-2-piperazinone](/img/structure/B5524805.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5524818.png)

![3-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5524826.png)

![1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5524837.png)